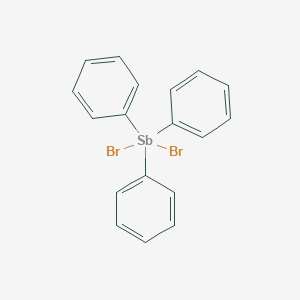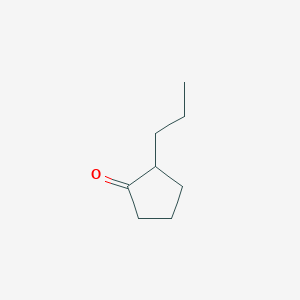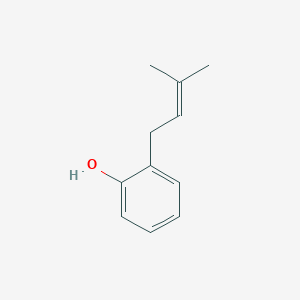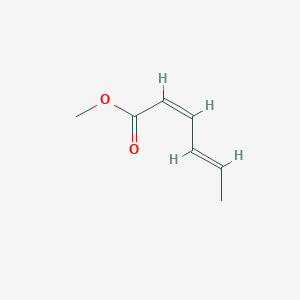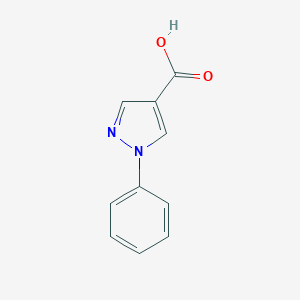
Radicinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Radicinin is a natural product that belongs to the group of benzoxazinoids. It is a secondary metabolite produced by maize plants, and it has been found to possess a wide range of biological activities. Radicinin has been studied extensively due to its potential applications in various fields, such as agriculture, medicine, and biotechnology.
Scientific Research Applications
Phytotoxic Activity for Weed Control Radicinin, a fungal dihydropyranopyran-4,5-dione, has been studied for its phytotoxic activity against buffelgrass, an invasive weed in North America. It exhibits target-specific activity against the host plant while showing no toxicity to zebrafish embryos, suggesting potential as a natural bioherbicide. Studies on radicinin derivatives revealed that its α,β unsaturated carbonyl group at C-4 and the free secondary hydroxyl group at C-3 are essential for activity (Masi et al., 2019).
Fungal Metabolite Production and Conversion Radicinin is produced by certain phytopathogenic fungi. In Bipolaris coicis, cell-free experiments showed that deoxyradicinin converts to radicinin and subsequently to 3-epi-radicinin. These conversions involve specific enzymes, such as deoxyradicinin 3-monooxygenase and radicinin epimerase, highlighting radicinin's role in fungal metabolism and its potential for biocontrol applications (Suzuki et al., 2012).
Cancer Cell Viability Studies Radicinin has been evaluated for its in vitro anti-cancer activity. It demonstrated significant anticancer activity in micromolar ranges against various cancer cell models. A Structure-Activity Relationship (SAR) study using radicinin and its analogues opened avenues for novel radicinin analogues as potential anticancer agents (Mathieu et al., 2022).
Antifungal and Phytotoxic Properties Radicinin has been identified as possessing significant phytotoxic and antifungal activities. It showed notable efficacy against pathogens like Magnaporthe grisea and Valsa mali. These properties suggest its potential use as a fungicide or herbicide (Zhang et al., 2011).
Antimalarial Activity In screening programs for antimalarial compounds, radicinin was identified among fungal metabolites exhibiting antimalarial activity. Although less potent than artemisinin, radicinin showed moderate in vivo activity against Plasmodium berghei in mice, suggesting its potential as an antimalarial agent (Tanaka et al., 1998).
properties
CAS RN |
1402-20-6 |
|---|---|
Product Name |
Radicinin |
Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1 |
InChI Key |
SDKXGAICTNHFCN-DCJAWTJCSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=O)[C@H]([C@@H](O2)C)O)C(=O)O1 |
SMILES |
CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |
Other CAS RN |
10088-95-6 |
synonyms |
3,4-dihydro-3-hydroxy-2-methyl-7-propenyl-2H,5H- pyrano(4,3-b)pyran-4,5-dione radicinin radicinin, (2alpha,3beta,7(+)-(+-))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



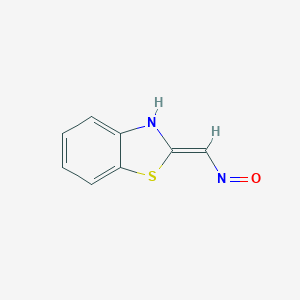
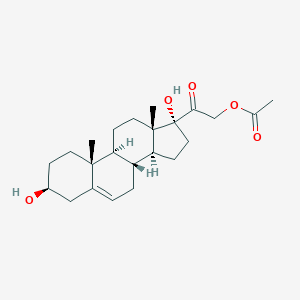
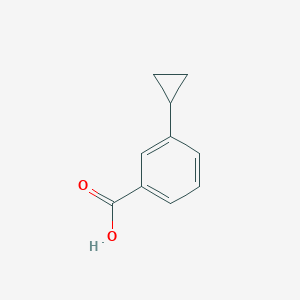
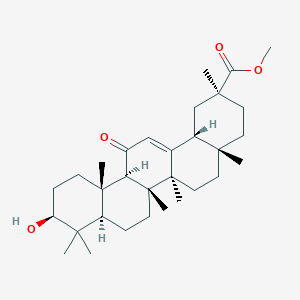
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)

